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Executive Summary
Fosfomycin is a broad-spectrum antibiotic that inhibits the initial step of peptidoglycan

biosynthesis. Its efficacy against the opportunistic pathogen Pseudomonas aeruginosa is

critically dependent on its transport into the bacterial cell. This technical guide provides an in-

depth overview of the core mechanisms governing fosfomycin uptake in P. aeruginosa, with a

focus on the transporters involved, their regulation, and the experimental methodologies used

for their study. The primary and sole transporter for fosfomycin in P. aeruginosa is the glycerol-

3-phosphate transporter, GlpT. Unlike other Gram-negative bacteria such as Escherichia coli, P.

aeruginosa lacks the UhpT hexose phosphate transport system for fosfomycin uptake.[1][2][3]

Consequently, mutations in the glpT gene are the predominant mechanism of fosfomycin

resistance in this organism.[1][4][5] A key finding is the significant enhancement of fosfomycin

uptake under anaerobic conditions, a phenomenon mediated by the transcriptional regulator

ANR, which upregulates glpT expression.[3] This guide summarizes the available quantitative

data, details relevant experimental protocols, and provides visual representations of the key

pathways to facilitate a comprehensive understanding of this critical aspect of fosfomycin's

activity against P. aeruginosa.

Core Uptake Mechanism: The GlpT Transporter
The entry of fosfomycin into Pseudomonas aeruginosa is mediated exclusively by the glycerol-

3-phosphate transporter, GlpT.[2][6] This contrasts with Enterobacterales, where both the GlpT
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and the UhpT (hexose phosphate transporter) systems contribute to fosfomycin uptake.[1][2]

The absence of a functional UhpT homolog in P. aeruginosa makes GlpT the sole port of entry

for this antibiotic.[3]

Genetic Locus and Transporter Function
The glpT gene (PA5235 in the PAO1 strain) encodes the GlpT protein, an integral membrane

protein that functions as a symporter, cotransporting glycerol-3-phosphate and inorganic

phosphate into the cytoplasm. Due to its structural similarity to glycerol-3-phosphate,

fosfomycin is recognized as a substrate by GlpT and transported into the cell.

Impact of glpT Mutations on Fosfomycin Susceptibility
The singular reliance on GlpT for fosfomycin uptake means that mutations inactivating this

transporter are the primary mechanism of acquired resistance in P. aeruginosa.[1][5]

Inactivation of glpT leads to a significant increase in the minimum inhibitory concentration (MIC)

of fosfomycin, rendering the antibiotic ineffective.[7][8]

Quantitative Data on Fosfomycin Uptake and glpT
Expression
The following tables summarize the key quantitative data related to fosfomycin uptake and the

expression of its transporter in P. aeruginosa.
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Parameter Condition Value Reference

Intracellular

Fosfomycin

Concentration

Aerobic Growth 1.7 ± 0.1 ng/10^7 cells [3]

Anaerobic Growth
47.9 ± 19.0 ng/10^7

cells
[3]

Fold-Increase in

Intracellular

Fosfomycin

Anaerobic vs. Aerobic 28-fold [3]

glpT Promoter Activity

(β-galactosidase

assay)

Aerobic Growth (baseline) [3]

Anaerobic Growth 4.5-fold increase [3]

Table 1: Impact of Anaerobiosis on Fosfomycin Uptake and glpT Expression

Strain Genotype
Fosfomycin MIC
(µg/mL)

Reference

P. aeruginosa PA14 Wild-type 8 [7]

P. aeruginosa PA14 ΔglpT 1024 [7]

E. coli Wild-type 2 [7]

E. coli ΔglpT 32 [7]

E. coli ΔuhpT 8 [7]

Table 2: Minimum Inhibitory Concentration (MIC) of Fosfomycin in Wild-Type and Transporter

Mutant Strains

Regulation of Fosfomycin Uptake
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The expression of glpT, and therefore the uptake of fosfomycin, is subject to environmental

regulation, most notably by oxygen availability.

Anaerobic Regulation by ANR
Under anaerobic or microaerobic conditions, such as those found in biofilms and at sites of

chronic infection, the transcriptional regulator ANR (Anaerobic Regulator of Gene Expression)

is activated. ANR directly binds to a specific recognition site (FNR box) in the promoter region

of the glpT gene, leading to the upregulation of its transcription.[3] This enhanced expression of

GlpT results in increased fosfomycin uptake and, consequently, greater susceptibility of P.

aeruginosa to the antibiotic under these conditions.[3]
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Caption: ANR-mediated upregulation of glpT expression and fosfomycin uptake under

anaerobic conditions.

The Role of the Phn Operon
The phn operon in Pseudomonas species is involved in the metabolism of phosphonates, a

class of compounds that includes fosfomycin.[4][9] This operon encodes proteins for the

transport (PhnCDE) and cleavage of carbon-phosphorus (C-P) bonds.[5][10] While fosfomycin

is a phosphonate antibiotic, current evidence does not establish a direct role for the Phn

system in the primary uptake of fosfomycin in P. aeruginosa. The uptake is predominantly, if not

exclusively, mediated by GlpT. Further research may elucidate any potential secondary or

alternative roles of the Phn system in fosfomycin transport or metabolism in this organism.
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Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate

fosfomycin uptake in P. aeruginosa.

Determination of Minimum Inhibitory Concentration
(MIC)
The MIC of fosfomycin is a critical parameter for assessing bacterial susceptibility. The agar

dilution method is the reference standard.

Agar Dilution Method:

Media Preparation: Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's

instructions. After autoclaving and cooling to 50°C, supplement with Glucose-6-Phosphate

(G6P) to a final concentration of 25 µg/mL. While G6P induces the UhpT transporter (absent

in P. aeruginosa), its inclusion is recommended for standardization and comparison with

other species.

Fosfomycin Plate Preparation: Prepare a stock solution of fosfomycin. Perform serial twofold

dilutions and add the appropriate volume of each dilution to molten MHA to achieve the

desired final concentrations (e.g., 0.25 to 512 µg/mL). Pour the agar into sterile Petri dishes.

Inoculum Preparation: From a fresh (18-24 hour) culture of P. aeruginosa on a non-selective

agar plate, suspend several colonies in sterile saline to match the turbidity of a 0.5

McFarland standard (approximately 1.5 x 10^8 CFU/mL).

Inoculation: Using a multipoint inoculator, spot-inoculate approximately 1-2 µL of the

standardized inoculum onto the surface of the prepared MHA plates. Include a growth control

plate without fosfomycin.

Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours.

MIC Reading: The MIC is the lowest concentration of fosfomycin that completely inhibits

visible growth.

Construction of a glpT Knockout Mutant
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Creating a glpT deletion mutant is essential for confirming its role in fosfomycin uptake. A

common method is two-step allelic exchange.

Two-Step Allelic Exchange Protocol:

Construct Design: Amplify by PCR two fragments of approximately 500-1000 bp flanking the

glpT gene (upstream and downstream regions).

Vector Assembly: Ligate the upstream and downstream fragments together, creating an in-

frame deletion allele. Clone this allele into a suicide vector containing a counter-selectable

marker (e.g., sacB, which confers sucrose sensitivity) and an antibiotic resistance marker

(e.g., gentamicin resistance).

Conjugation: Transfer the suicide vector from a donor E. coli strain (e.g., SM10) into the

recipient P. aeruginosa strain via biparental mating.

Selection of Single Crossovers (Merodiploids): Plate the mating mixture on a selective

medium containing an antibiotic to which P. aeruginosa is resistant (e.g., irgasan) and the

antibiotic for which the suicide vector carries resistance (e.g., gentamicin). This selects for P.

aeruginosa cells in which the plasmid has integrated into the chromosome via a single

homologous recombination event.

Counter-selection of Double Crossovers: Culture the merodiploid strains in a rich medium

without antibiotic selection to allow for a second recombination event. Plate serial dilutions

onto a medium containing sucrose (e.g., 5-10% sucrose). The sacB gene product converts

sucrose into a toxic substance, killing cells that retain the plasmid backbone.

Screening and Confirmation: Screen sucrose-resistant colonies for the loss of the antibiotic

resistance marker from the vector. Confirm the deletion of the glpT gene by PCR and DNA

sequencing.
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Caption: Workflow for creating a glpT knockout mutant in P. aeruginosa.
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Measurement of glpT Gene Expression by qRT-PCR
Quantitative real-time PCR (qRT-PCR) is used to measure the relative abundance of glpT

transcripts under different conditions.

qRT-PCR Protocol:

Bacterial Culture: Grow P. aeruginosa cultures under the desired experimental conditions

(e.g., aerobic vs. anaerobic).

RNA Extraction: Harvest bacterial cells and extract total RNA using a commercial RNA

purification kit. Include a DNase treatment step to remove contaminating genomic DNA.

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a

reverse transcriptase enzyme and random primers or gene-specific primers.

Real-Time PCR: Perform real-time PCR using a thermocycler with fluorescence detection.

The reaction mixture should contain cDNA template, primers specific for the glpT gene, and

a suitable qPCR master mix (e.g., containing SYBR Green or a TaqMan probe). Also, include

primers for a housekeeping gene (e.g., rpoD, proC) for normalization.

Data Analysis: Determine the cycle threshold (Ct) values for both the glpT gene and the

housekeeping gene in each sample. Calculate the relative expression of glpT using the ΔΔCt

method.

Conclusion and Future Directions
The uptake of fosfomycin in Pseudomonas aeruginosa is a well-defined process, singularly

dependent on the GlpT transporter. This dependency presents both a vulnerability for the

bacterium and a challenge for the clinical use of fosfomycin, as mutations in glpT readily lead to

high-level resistance. The upregulation of glpT under anaerobic conditions suggests that

fosfomycin may have enhanced activity in specific infection microenvironments, such as within

biofilms.

For future research, a critical knowledge gap is the lack of specific kinetic parameters (Km and

Vmax) for fosfomycin transport by P. aeruginosa GlpT. Determining these values would allow

for more precise modeling of fosfomycin uptake and its contribution to the overall
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pharmacodynamics of the drug. Additionally, further investigation into the potential interplay

between the Phn phosphonate metabolism system and fosfomycin could reveal novel aspects

of the antibiotic's mode of action and resistance. A deeper understanding of the regulatory

networks governing glpT expression beyond anaerobic conditions may also uncover strategies

to potentiate fosfomycin activity against this challenging pathogen.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1251369#fosfomycin-uptake-mechanism-in-
pseudomonas-aeruginosa]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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